molecular formula C26H29NO7S B555364 L-Glutamic acid dibenzyl ester tosylate CAS No. 2791-84-6

L-Glutamic acid dibenzyl ester tosylate

Cat. No. B555364
CAS RN: 2791-84-6
M. Wt: 327,34*172,22 g/mole
InChI Key: HVZUAIVKRYGQRM-LMOVPXPDSA-N
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Description

L-Glutamic acid dibenzyl ester tosylate is used as an intermediate in pharmaceutical and chemical synthesis . It is commonly used in the synthesis of polymers for biological applications .


Synthesis Analysis

The synthesis of L-Glutamic acid dibenzyl ester tosylate involves the dibenzylation of L-glutamic acid in cyclohexane . The reaction was accomplished by starting from 20 g of L-glutamic acid, 1.2 equiv of TsOH monohydrate, and 5 equiv of benzyl alcohol .


Molecular Structure Analysis

The molecular formula of L-Glutamic acid dibenzyl ester tosylate is C26H29NO7S . Its molecular weight is 499.6 g/mol .


Chemical Reactions Analysis

The conversion of BnE to Glu suggests a loss of 90 Da . This indicates that L-Glutamic acid dibenzyl ester tosylate may undergo certain chemical reactions.


Physical And Chemical Properties Analysis

L-Glutamic acid dibenzyl ester tosylate has a molecular weight of 499.6 g/mol . Its molecular formula is C26H29NO7S .

Scientific Research Applications

  • Transformation into γ-Aldehyde : L-Glutamic acid is a valuable building block for creating complex compounds. One study demonstrated a simple procedure for transforming L-Glutamic acid into the corresponding γ-aldehyde, which is a key intermediate for the synthetic versatility of the aldehyde function (Rodriquez & Taddei, 2005).

  • Regioselective Benzylation : Research on the regioselective benzylation of L-glutamic acid under substoichiometric amounts of the alkylating agent found that N,N-dibenzylglutamic acid α-benzyl ester was obtained, providing insights into the chemical behavior of L-glutamic acid derivatives (Silveira-Dorta, Martín, & Padrón, 2014).

  • Synthesis of Disubstituted Glutamic Acids : A study described the enantiospecific synthesis of 3,4-disubstituted glutamic acids starting from D-ribose, involving a titanate-mediated transesterification into a dibenzyl analogue (Yan, Weaving, Dauban, & Dodd, 2002).

  • Synthesis of N-(4-Aminobenzoyl)-γ-Oligo (L-glutamic acid)s : Another research focused on the synthesis of N-(4-aminobenzoyl)-γ-oligo (l-glutamic acid)s, highlighting the synthetic potential of glutamic acid derivatives (Krzyżanowski & Rzeszotarska, 2009).

  • Polycondensation of Glutamic Acid Dimer : The study on the chemical synthesis of poly-γ-glutamic acid through polycondensation of α-glutamic acid dimer provided insights into the synthesis and reaction of this biopolymer (Sanda, Fujiyama, & Endo, 2001).

  • Polymerization Studies : Research on L-glutamic acid diketopiperazine ω-alkenyl esters and their polymerization via acyclic diene metathesis polycondensation highlighted the crystalline structures and properties of the resulting polymers (Terada et al., 2008).

  • Poly L-Glutamate Synthesis : A study on the synthesis of poly L-glutamate initiated by triethanolamine provided insights into the ring-opening polymerization of BLG-NCA, leading to poly-l-glutamic acid benzyl ester (Zhang, Wei, Li, & Han, 2012).

Future Directions

Research has shown that L-Glutamic acid dibenzyl ester tosylate can be applied in different types of site-specific protein modifications . This opens up new possibilities for its use in biological research and therapeutics development .

properties

IUPAC Name

dibenzyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZUAIVKRYGQRM-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamic acid dibenzyl ester tosylate

CAS RN

2791-84-6
Record name L-Glutamic acid, 1,5-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2791-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O'-Dibenzyl-L-glutamine toluene-p-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O'-dibenzyl-L-glutamine toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RI Dowell, CJ Springer, DH Davies… - Journal of medicinal …, 1996 - ACS Publications
… mL) was added, in one portion, l-glutamic acid dibenzyl ester tosylate (1 g, 2 mmol) followed … (4.0 mL, 28 mmol) and l-glutamic acid dibenzyl ester tosylate (13.75 g, 28 mmol) were …
Number of citations: 60 pubs.acs.org
BE Collins, JL Neul - Drugs of the Future, 2021 - access.portico.org
… Coupling of intermediate (XVII) with l-glutamic acid dibenzyl ester tosylate salt (XVIII) in the presence of Et3N and BOP-Cl in CH2Cl2 affords tripeptide (XIX), which finally undergoes …
Number of citations: 4 access.portico.org
A Koubeissi, I Raad, L Ettouati, D Guilet… - Bioorganic & medicinal …, 2006 - Elsevier
… analogs of reversin 213 2a were concerned we started from 4-pentenoic acid which was activated as succinimidyl ester and then coupled to l-glutamic acid dibenzyl ester tosylate salt to …
Number of citations: 16 www.sciencedirect.com

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